Product packaging for 10-Dihydrocurvularin(Cat. No.:CAS No. 95416-14-1)

10-Dihydrocurvularin

Cat. No.: B1203697
CAS No.: 95416-14-1
M. Wt: 294.34 g/mol
InChI Key: XXERLAIMBWOKOC-NKUHCKNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Dihydrocurvularin is a fungal metabolite and phytotoxin of significant interest in biochemical and pharmaceutical research . This compound has been identified as an antibiotic and demonstrates anti-tumorous activity, making it a valuable scaffold for investigating novel therapeutic pathways . One specific area of research involves its moderate antimycobacterial properties, showing activity against Mycobacterium tuberculosis H37Rv, which positions it as a candidate for infectious disease research . Furthermore, as a relative of the curvularin family, its study contributes to a broader understanding of fungal polyketide biosynthesis and the discovery of bioactive natural products . This product is supplied for Research Use Only (RUO). RUO products are exclusively tailored for laboratory research purposes and are not intended for use in diagnostic procedures or for any clinical applications in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O5 B1203697 10-Dihydrocurvularin CAS No. 95416-14-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95416-14-1

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

(5S)-11,13,15-trihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-3-one

InChI

InChI=1S/C16H22O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,13,17-19H,2-6,8H2,1H3/t10-,13?/m0/s1

InChI Key

XXERLAIMBWOKOC-NKUHCKNESA-N

SMILES

CC1CCCCCC(C2=C(CC(=O)O1)C=C(C=C2O)O)O

Isomeric SMILES

C[C@H]1CCCCCC(C2=C(CC(=O)O1)C=C(C=C2O)O)O

Canonical SMILES

CC1CCCCCC(C2=C(CC(=O)O1)C=C(C=C2O)O)O

Synonyms

10-dihydrocurvularin

Origin of Product

United States

Discovery and Isolation Methodologies for 10 Dihydrocurvularin

Cultivation Strategies for Producer Organisms

The production of 10-Dihydrocurvularin and its analogs is intrinsically linked to the successful cultivation of the source microorganisms. Fungi from diverse genera, including Penicillium, Curvularia, Alternaria, Cochliobolus, and Chrysosporium, are known producers of curvularin-type metabolites. figshare.comresearchgate.netrsc.org Specific strains such as Penicillium sp. HL-50 and Penicillium sp. SF-5859 have been identified as producers of curvularin (B155139) derivatives. figshare.comresearchgate.net The initial step in obtaining these compounds involves establishing a robust fermentation process.

Optimization of Fermentation Conditions for Metabolite Yield

Optimizing fermentation parameters is a critical step to maximize the yield of the desired metabolite. bhu.ac.in This process involves the systematic adjustment of various physical and chemical factors that influence fungal growth and secondary metabolism. Key parameters that are frequently optimized include the composition of the culture medium, pH, temperature, aeration, and incubation time. bhu.ac.inrsc.orgchemguide.co.uk

Commonly used media for cultivating these fungi include Potato Dextrose Broth (PDB) and rice-based solid media. figshare.comresearchgate.netresearchgate.net The addition of specific nutrients, such as various carbon and nitrogen sources, and trace elements can significantly enhance metabolite production. For instance, the cultivation of Penicillium sp. SF-5859 for producing curvularin derivatives was carried out in PDB supplemented with 3% NaCl at 25°C for 14 days. figshare.com In another example, Cochliobolus sp. G2-20 was cultured in potato dextrose broth at 28°C for seven days in a static culture to produce curvularin. researchgate.net Solid-state fermentation is also a viable strategy, as demonstrated by the cultivation of Penicillium sp. HL-50 on a rice medium for 45 days at room temperature. researchgate.net

The table below summarizes the fermentation conditions used for various curvularin-producing fungal strains, illustrating the diversity of successful cultivation strategies.

Fungal StrainMediumTemperatureIncubation TimeOther ConditionsReference
Penicillium sp. SF-5859PDB with 3% NaCl25°C14 daysSemi-solid vermiculite (B1170534) culture figshare.com
Penicillium sp. HL-50Rice solid mediumRoom Temperature45 daysStatic culture researchgate.net
Cochliobolus sp. G2-20Potato Dextrose Broth28°C7 daysStatic culture researchgate.net
Chrysosporium lobatum BK-3Potato Dextrose Broth30°C5 daysShaken at 150 rpm rsc.org

Strain Development for Enhanced Production

Beyond optimizing fermentation conditions, strategies aimed at enhancing the intrinsic productive capabilities of the fungal strain are employed. These methods can range from classical microbiological techniques to modern genetic engineering. One effective approach is the use of systematic experimental designs, such as the Fractional Factorial Experimental Design (FFED), to screen for multiple variables simultaneously and identify the most impactful factors for improving the yield of curvularin-related compounds from strains like Penicillium sp. DRF2. cjnmcpu.com

Co-cultivation, where two or more microorganisms are grown together, has emerged as a powerful technique to stimulate the production of secondary metabolites. rsc.org This interaction can mimic the natural competitive environment of microbes, triggering the activation of silent biosynthetic gene clusters and leading to an increased titer of existing compounds or the production of entirely new ones. rsc.org For example, the production of the anticancer drug paclitaxel (B517696) by a fungal endophyte was significantly increased when grown in co-culture with other fungi. rsc.org This principle suggests that co-cultivating a this compound producer with a suitable partner organism could be a viable strategy for enhancing its yield. rsc.org

Advanced Chromatographic Techniques for Isolation

Following fermentation, the next crucial step is the isolation and purification of this compound from the complex mixture of the culture broth and mycelial extract. This is typically achieved through a multi-step process involving various advanced chromatographic techniques. cjnmcpu.comrsc.org

The initial step usually involves solvent extraction of the fermented culture, often using ethyl acetate (B1210297), to obtain a crude extract. researchgate.net This extract is then subjected to a series of chromatographic separations to isolate the target compound. Column chromatography (CC) using a stationary phase like silica (B1680970) gel is a common first step for fractionation. researchgate.net The crude extract is loaded onto the column and eluted with a gradient of solvents, such as a petroleum ether-ethyl acetate system, to separate the components based on their polarity. researchgate.net

Fractions are often monitored using Thin-Layer Chromatography (TLC) to identify those containing the desired compound. researchgate.net Further purification is typically necessary and is often accomplished using High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). For challenging separations, two-dimensional chromatography, which utilizes two different chromatographic modes (e.g., normal-phase followed by reversed-phase), can be a highly effective strategy to resolve complex mixtures and isolate pure compounds. This orthogonality is crucial for separating structurally similar isomers and analogs that often co-occur in fungal extracts.

Spectroscopic and Spectrometric Approaches for Structural Confirmation in Research

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of modern spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition and connectivity.

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is used to determine the precise molecular weight and elemental formula of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of NMR experiments is typically performed:

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).

2D NMR Experiments: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The structural elucidation of curvularin, a closely related analog, relied on such comprehensive NMR analysis. researchgate.net The table below presents the reported ¹³C and ¹H NMR data for curvularin, which serves as a reference for the characterization of this compound. The primary difference in the NMR spectra of this compound would be the absence of signals for a double bond and the appearance of signals corresponding to two additional sp³-hybridized carbons in the macrocyclic ring.

Table of NMR Spectroscopic Data for Curvularin (Data obtained for a related compound and serves as a reference)

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)Reference
1172.9- researchgate.net
240.8- researchgate.net
3137.4- researchgate.net
4112.3- researchgate.net
5161.4- researchgate.net
6102.8- researchgate.net
7159.6- researchgate.net
8121.0- researchgate.net
9209.9- researchgate.net
1044.7- researchgate.net
1227.8- researchgate.net
1432.1- researchgate.net
1573.9- researchgate.net

Biosynthesis and Enzymology of 10 Dihydrocurvularin

Proposed Biosynthetic Pathway Elucidation

The biosynthetic pathway of curvularin-type polyketides, including 10-dihydrocurvularin, has been primarily elucidated through studies on the closely related compound 10,11-dehydrocurvularin. The biosynthesis is proposed to proceed through the collaboration of two distinct polyketide synthases (PKSs).

While specific precursor incorporation studies for this compound are not extensively detailed in the provided search results, the general mechanism of polyketide biosynthesis involves the iterative condensation of small carboxylic acid units, primarily acetate (B1210297) and malonate, derived from acetyl-CoA and malonyl-CoA respectively. researchgate.net The biosynthesis of 10,11-dehydrocurvularin, a direct precursor to this compound, utilizes malonyl-CoA as the extender unit for chain elongation. nih.gov The process is initiated with a starter unit, which for 10,11-dehydrocurvularin is a tetraketide synthesized by one of the PKS enzymes. nih.govresearchgate.net

The biosynthesis of curvularin-type compounds is understood to proceed through a series of intermediary metabolites. The assembly of 10,11-dehydrocurvularin involves the formation of a linear polyketide chain which then undergoes cyclization to form the characteristic 12-membered lactone ring. nih.govresearchgate.net This process is distinct from the formation of 14-membered resorcylic acid lactones like zearalenone. nih.gov The key intermediary is the dihydroxyphenylacetic acid scaffold, which is formed through an aldol (B89426) condensation with a specific stereochemistry. nih.govresearchgate.net The immediate precursor to this compound is 10,11-dehydrocurvularin, which is then reduced to yield the final product.

Identification and Characterization of Key Biosynthetic Enzymes

The enzymatic machinery responsible for this compound biosynthesis is encoded within a specific gene cluster. The key players are the polyketide synthases and subsequent modifying enzymes.

The biosynthesis of 10,11-dehydrocurvularin, and by extension this compound, is initiated by a pair of collaborating iterative polyketide synthases (PKSs). nih.gov In Aspergillus terreus, these have been identified as AtCURS1 and AtCURS2. nih.govresearchgate.net

AtCURS1: This is a highly reducing PKS (hrPKS) responsible for synthesizing a tetraketide starter unit. nih.govresearchgate.net

AtCURS2: This is a non-reducing PKS (nrPKS) that takes the tetraketide from AtCURS1 and extends it, followed by cyclization to form the final polyketide backbone. nih.govresearchgate.net

This collaboration of two PKSs is a feature shared with the biosynthesis of other resorcylic acid lactones. nih.gov

Table 1: Polyketide Synthases in 10,11-Dehydrocurvularin Biosynthesis

Enzyme Name Type Function
AtCURS1 Highly Reducing PKS (hrPKS) Synthesizes the tetraketide starter unit. nih.govresearchgate.net

Following the synthesis of the polyketide backbone by the PKS enzymes, further modifications are required to produce the final active compounds. sciepublish.com The conversion of 10,11-dehydrocurvularin to this compound involves the reduction of a double bond. This reaction is catalyzed by a reductase enzyme. While the specific reductase for this step in the this compound pathway is not explicitly named in the provided search results, post-PKS modification enzymes like reductases, hydroxylases, and others are common in polyketide biosynthesis to increase structural diversity and biological activity. sciepublish.comnih.gov

The genes encoding the biosynthetic pathway for curvularin-type compounds are typically found clustered together on the fungal chromosome. nih.gov In Aspergillus terreus, a gene cluster responsible for 10,11-dehydrocurvularin production has been identified. This cluster contains the genes for the two PKS enzymes, AtCURS1 and AtCURS2. nih.gov In addition to the core PKS genes, the cluster also contains genes predicted to be involved in the regulation of the cluster and the export of the final product from the cell. nih.govresearchgate.net The entire biosynthetic pathway for 10,11-dehydrocurvularin was successfully reconstituted in Saccharomyces cerevisiae through the heterologous expression of these PKS genes, confirming their role in its production. nih.govresearchgate.net

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
10,11-Dehydrocurvularin
Acetyl-CoA
Malonyl-CoA
Zearalenone
AtCURS1

Regulation of Biosynthetic Pathways

Genetic and Transcriptomic Studies of Biosynthesis

The biosynthesis of curvularin-type polyketides is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). Research has successfully identified and characterized the BGC responsible for the production of 10,11-dehydrocurvularin, a direct precursor to this compound, in the fungus Aspergillus terreus. nih.govsemanticscholar.orgnih.govresearchgate.net

The core of this BGC consists of a pair of collaborating iterative polyketide synthases (PKSs), designated AtCURS1 and AtCURS2. nih.govsemanticscholar.org These enzymes work in tandem to construct the polyketide backbone of the molecule. Bioinformatic analyses have revealed that AtCURS1 is a highly reducing PKS (hrPKS), while AtCURS2 is a non-reducing PKS (nrPKS). nih.govresearchgate.net This collaboration between two distinct PKS enzymes is a key feature of the biosynthesis of dihydroxyphenylacetic acid lactones like curvularin (B155139). semanticscholar.org

In addition to the core PKS genes, the identified gene cluster in A. terreus contains other crucial genes. nih.govsemanticscholar.orgresearchgate.net These include a putative gene for a transcriptional regulator, which likely plays a pivotal role in controlling the expression of the entire cluster. nih.govresearchgate.net Genes predicted to encode transporters may be involved in exporting the synthesized compound out of the fungal cell. nih.govresearchgate.net The functions of all genes within the cluster are not yet fully elucidated, but their co-location strongly suggests a coordinated role in the biosynthesis and regulation of 10,11-dehydrocurvularin. semanticscholar.org The heterologous expression of AtCURS1 and AtCURS2 in a yeast host (Saccharomyces cerevisiae) successfully reconstituted the production of 10,11-dehydrocurvularin, confirming the central role of these two genes. nih.govresearchgate.net

The regulation of BGCs is often controlled by pathway-specific transcription factors that can activate or repress gene expression in response to various signals. frontiersin.orgmdpi.com Many BGCs are found to be "silent" or not expressed under standard laboratory conditions, and their activation is a key area of research. frontiersin.orgnih.gov Transcriptomic analyses, which study the complete set of RNA transcripts in a cell, are powerful tools to understand how the expression of these biosynthetic genes changes under different conditions. nih.govembopress.org For instance, comparing the transcriptomes of a fungal strain under producing and non-producing conditions can help identify the regulatory factors and the full extent of the BGC. mdpi.com

Table 1: Genes in the Aspergillus terreus 10,11-dehydrocurvularin Biosynthetic Gene Cluster

Gene NameProposed FunctionReference
AtCURS1Highly reducing polyketide synthase (hrPKS) nih.govsemanticscholar.org
AtCURS2Non-reducing polyketide synthase (nrPKS) nih.govsemanticscholar.org
AtCURS3Putative transcriptional regulator nih.gov
AtCURS4Putative transporter nih.gov
AtCURS5Putative transporter nih.gov

Environmental and Nutritional Modulators of Gene Expression

The expression of secondary metabolite BGCs is tightly controlled by a complex network of factors, including environmental and nutritional signals. frontiersin.orgmdpi.com Fungi modulate the production of these compounds to adapt to their surroundings, respond to stress, or compete with other organisms. mdpi.com The "One Strain Many Compounds" (OSMAC) approach is a testament to this regulatory complexity, demonstrating that altering cultivation parameters such as media composition, pH, temperature, and aeration can activate silent BGCs and lead to the production of diverse metabolites. nih.govfrontiersin.orgnih.gov

A study on Aspergillus flavus provided direct evidence of environmental regulation of a putative dihydrocurvularin-producing gene. Using RNA-sequencing, researchers observed the differential expression of a PKS-like enzyme gene (AFLA_104210), predicted to be involved in dihydrocurvularin biosynthesis, under various combinations of temperature, water activity (aw), and carbon dioxide (CO₂) levels.

The findings showed that the expression of this gene was significantly downregulated under certain stress conditions compared to a control condition (30°C, 0.99 aw, 350 ppm CO₂). This indicates that the biosynthetic pathway for dihydrocurvularin in A. flavus is sensitive to changes in its environment, and its production may be repressed under specific climate scenarios.

**Table 2: Environmental Regulation of a Putative Dihydrocurvularin PKS-like Gene in *Aspergillus flavus***

Temperature (°C)Water Activity (aw)CO₂ (ppm)Fold Change in Gene ExpressionReference
300.911000-3.04
370.991000-2.94
Fold change is relative to control conditions (30°C, 0.99 aw, 350 ppm CO₂). Negative values indicate downregulation.

Nutritional availability is another critical factor governing the expression of BGCs. mdpi.com The type and concentration of carbon and nitrogen sources in the growth medium can profoundly impact the production of secondary metabolites. mdpi.com While specific studies detailing the effects of various nutrients on the cur gene cluster expression are limited, the general principles of fungal metabolic regulation suggest a strong link. For example, some BGCs are known to be activated under nutrient-limited conditions, a common trigger for secondary metabolism. nih.gov The intricate relationship between nutrient sensing pathways and the master regulators of secondary metabolism ensures that the fungus allocates resources to growth or specialized metabolite production as needed. The activation of the heat shock response, a cellular stress response, has also been identified as a trigger for the production of curvularin-type compounds, further highlighting the link between environmental stress and the regulation of this biosynthetic pathway.

Biological Activity Studies of 10 Dihydrocurvularin: Mechanistic and Pre Clinical Research Perspectives

Antimicrobial Research Applications

The chemical compound 10-Dihydrocurvularin has been the subject of various studies to determine its potential applications in antimicrobial research. These investigations have explored its effects against a range of microorganisms, including fungi, bacteria, and mycobacteria.

Investigation of Antifungal Effects

Research into the antifungal properties of this compound has shown activity against various fungal species. While specific details on the minimal inhibitory concentrations (MICs) against a broad spectrum of fungi are not extensively documented in the provided results, the related compound, dehydrocurvularin (B13541), has demonstrated anti-fungal activities against Candida albicans and Candida auris. nih.gov Dehydrocurvularin was also found to inhibit the adhesion of C. albicans to human adenocarcinoma cells, a critical step in the development of candidiasis. nih.gov This was linked to a decreased expression of genes involved in adhesion and hyphal morphogenesis, such as HWP1, EFG1, and ECE1. nih.gov

The broader class of natural products to which this compound belongs has shown significant antifungal potential. For instance, various plant extracts and their components have been effective against pathogenic fungi like Alternaria alternata, Fusarium subglutinans, and Aspergillus niger. nih.gov

Antifungal Activity of Related Compounds

Compound Fungal Species Observed Effect Reference
Dehydrocurvularin Candida albicans, Candida auris Antifungal activity, inhibition of adhesion nih.gov

Exploration of Antibacterial Activities

Studies on the antibacterial effects of this compound and related compounds have revealed activity against various bacterial strains. While specific data for this compound is limited in the provided search results, the general class of polyphenolic compounds, which includes similar structures, has been extensively studied for antibacterial properties. mdpi.com These compounds are known to disrupt bacterial cell membranes, inhibit biofilm formation, and neutralize bacterial toxins. mdpi.com

Research on various plant extracts has demonstrated that Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, are often more susceptible to these natural compounds than Gram-negative bacteria. nih.gov For example, ethanol (B145695) extracts of certain plants have shown significant antibacterial activity against these Gram-positive strains. nih.gov The mechanism of action for many polyphenols involves interaction with the bacterial cell membrane, leading to irreversible damage. mdpi.com

Studies on Antimycobacterial Potency

This compound has been specifically investigated for its activity against Mycobacterium tuberculosis. In one study, it was found to be moderately effective against the H37Rv strain of M. tuberculosis, with a minimal inhibitory concentration (MIC) of 40 µmol/L. researchgate.netresearchgate.net This places it as a compound of interest in the search for new antimycobacterial agents, especially given the rise of multidrug-resistant tuberculosis strains. researchgate.net The cytotoxicity of this compound was also evaluated, and it exhibited a selectivity index of 0.75. researchgate.net

Antimycobacterial Activity of this compound

Compound Mycobacterial Strain Minimal Inhibitory Concentration (MIC) Selectivity Index Reference
This compound Mycobacterium tuberculosis H37Rv 40 µmol/L 0.75 researchgate.netresearchgate.net

Anti-inflammatory Research Potential

The anti-inflammatory properties of this compound are an active area of research, with studies focusing on its modulation of cellular pathways and its effects in preclinical models of inflammation.

Cellular Pathway Modulation Studies

The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. frontiersin.org While direct studies on this compound's specific pathway modulation are not detailed in the provided results, related compounds and classes of compounds offer insights into potential mechanisms.

A common mechanism of anti-inflammatory action involves the regulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.orgfrontiersin.org These pathways are crucial for the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). frontiersin.org For example, the natural compound resveratrol (B1683913) has been shown to regulate inflammatory responses through pathways like NF-κB and MAPK. mdpi.com Curcumin, another well-studied natural product, attenuates the inflammatory response by targeting the Toll-like receptor-4 (TLR-4) signaling pathway. mdpi.com Some compounds also exert their effects by increasing the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov

In vitro and In vivo (Non-human) Inflammation Models

Preclinical studies using both in vitro and in vivo models are essential for evaluating the anti-inflammatory potential of compounds like this compound. nih.gov These models help to understand the biochemical and physiological responses that characterize inflammation. nih.gov

In vitro models often utilize cell cultures, such as macrophages (e.g., RAW 264.7 cells), to study the effects of a compound on the production of inflammatory mediators. nih.gov For instance, the anti-inflammatory effects of various natural extracts have been assessed by measuring their ability to suppress the production of nitric oxide (NO), pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages. nih.gov

In vivo models in non-human subjects, such as the carrageenan-induced paw edema model in rats, are frequently used to assess the anti-inflammatory effects of natural products. frontiersin.org This model allows for the observation of a compound's ability to reduce swelling and inhibit the production of inflammatory mediators like TNF-α and IL-1β in a living organism. frontiersin.org

While specific in vivo data for this compound was not available in the search results, the established use of these models for similar natural compounds underscores their importance in characterizing its potential anti-inflammatory activity.

Cytotoxic Activity in Cell Line Research

Effects on Cancer Cell Lines for Research Purposes

Research into the specific cytotoxic effects of this compound against cancer cell lines is limited in publicly available scientific literature. However, studies have evaluated its general cytotoxicity against non-cancerous cell lines as a baseline for assessing its potential for selective activity.

One study investigated the cytotoxicity of Dihydrocurvularin and reported its activity against the Vero cell line, which is derived from the kidney epithelial cells of an African green monkey. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, was determined. scispace.com For Dihydrocurvularin, the IC50 value was found to be 30 μmol/L against this cell line. scispace.com This provides a measure of its general cytotoxic potential, though specific data on its effects against various cancer cell lines remains to be elucidated.

CompoundCell LineCell TypeIC50 (μmol/L)Source
This compoundVeroMonkey Kidney Epithelial30 scispace.com

This table is interactive. Click on the headers to sort the data.

Mechanisms of Cell Growth Inhibition

Based on available research, the specific molecular mechanisms through which this compound may inhibit cell growth have not been detailed. Investigating these mechanisms would typically involve studying the compound's impact on key cellular processes such as the cell cycle, apoptosis (programmed cell death), and various signaling pathways that regulate cell proliferation. wikipedia.orgnih.gov However, studies dedicated to elucidating these pathways for this compound are not present in the surveyed scientific literature.

Other Investigational Biological Activities

Enzyme Inhibition Research

There is currently a lack of specific research data identifying this compound as an inhibitor of particular enzymes. The study of enzyme inhibition is a critical area in drug discovery, as enzymes are key regulators of physiological and pathological processes. nih.govlibretexts.org Future research may explore whether this compound can target and inhibit specific enzymes involved in disease pathways.

Receptor Binding Studies

Information regarding the interaction of this compound with specific cellular receptors is not available in the current body of scientific literature. Receptor binding assays are fundamental in pharmacology to determine if a compound can attach to a receptor and modulate its activity, which is a common mechanism for many therapeutic agents. nih.govfrontiersin.org There are no published studies that have performed such assays to characterize the receptor binding profile of this compound.

Molecular and Cellular Mechanisms of Action of 10 Dihydrocurvularin

Target Identification and Validation

The initial and critical step in defining a compound's mechanism of action is the identification and validation of its molecular targets. This process typically involves a range of biochemical and cellular techniques.

Cellular Signaling Pathway Modulation

Bioactive compounds often exert their effects by modulating intracellular signaling pathways that govern cellular processes.

Membrane Permeability and Intracellular Accumulation Research

Understanding how a compound enters a cell and where it accumulates is vital for interpreting its biological activity. Studies on membrane permeability and intracellular accumulation often utilize techniques like radiolabeling or fluorescent tagging of the compound to track its movement across the cell membrane and its localization within cellular compartments. Research detailing the membrane permeability and intracellular accumulation characteristics of 10-Dihydrocurvularin is not currently available.

Lack of Publicly Available Data on the Genomic and Proteomic Responses to this compound

Despite a comprehensive search of scientific literature, no specific studies detailing the genomic and proteomic responses to the chemical compound this compound were found. Therefore, the requested section on "Genomic and Proteomic Responses to this compound," including data tables and detailed research findings, cannot be generated at this time.

Consequently, the creation of data tables summarizing gene expression changes or altered protein levels, as well as a detailed discussion of the molecular pathways affected by this particular compound, is not feasible without foundational research data.

It is important to note that the absence of published data does not necessarily mean that no research has been conducted, but rather that it is not available in the public domain through standard scientific databases and search engines.

Structure Activity Relationship Sar Studies of 10 Dihydrocurvularin and Analogs

Design and Synthesis of 10-Dihydrocurvularin Derivatives for SAR

No literature was found detailing the specific design and synthetic schemes for creating a series of this compound derivatives for the purpose of SAR analysis.

Correlating Structural Motifs with Biological Potency

Without a series of synthesized analogs and their corresponding biological activity data, a correlation between structural motifs and potency cannot be established.

Analog and Derivative Development for Research Applications

Rational Design of Analogs Based on Mechanistic Insights

Rational design is a strategy that uses the understanding of a molecule's biological mechanism and its structure-activity relationships to create new, improved analogs. tandfonline.com For curvularin-type metabolites, research has provided key insights that guide the rational design process. These compounds, part of the resorcinolic macrolide family, generally consist of a twelve-membered macrocyclic lactone fused to a benzene (B151609) ring. nih.govcjnmcpu.com

Studies evaluating the anti-inflammatory effects of a series of curvularin (B155139) derivatives have revealed critical structural features for bioactivity. cjnmcpu.commdpi.com A primary insight is that the integrity of the 12-membered lactone ring is essential. cjnmcpu.commdpi.com Analogs in which this ring was opened showed a significant decrease in their anti-inflammatory activity. mdpi.com Furthermore, the phenolic hydroxyl groups on the benzene ring are important; blocking these functional groups, for instance through methylation or acetylation, also leads to a notable reduction in inhibitory effects on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. mdpi.com

Conversely, modifications to the aliphatic portion of the macrolactone ring can positively influence bioactivity. mdpi.com A key finding is that the presence of an α,β-unsaturated ketone, as seen in the derivative 10,11-dehydrocurvularin, enhances anti-inflammatory activity. cjnmcpu.com This particular structural feature appears favorable for inhibiting NO production. cjnmcpu.com These mechanistic insights allow for a targeted approach to analog development. Future designs can focus on modifying the aliphatic chain to potentially improve potency or selectivity, while deliberately preserving the intact macrolide ring and the free phenolic hydroxyls to maintain the core activity. cjnmcpu.commdpi.com

Combinatorial Synthesis of 10-Dihydrocurvularin Libraries

Combinatorial chemistry is a technique that enables the rapid and simultaneous synthesis of a large number of different but structurally related molecules, known as a library. nih.govacs.org This approach contrasts with traditional synthesis by reacting sets of compounds together to produce a diverse array of products in a short time. nih.gov While specific, large-scale combinatorial libraries of this compound are not widely reported in the literature, the established principles of combinatorial synthesis are applicable to this class of molecules.

A hypothetical combinatorial library of this compound analogs could be constructed using methods like parallel synthesis, where reactions are carried out in separate vessels, often on a 96-well plate. cjnmcpu.comacs.org This method ensures that the structure of each unique compound is known. acs.org A key reaction for forming the macrocyclic skeleton of curvularin and its analogs is Ring-Closing Metathesis (RCM), which has been used in several total syntheses. nih.gov

To generate a library, chemists could start with a common precursor containing the resorcinol (B1680541) core and attach a variety of different aliphatic chains containing diverse functional groups. The subsequent RCM reaction would then form a library of macrolactones with variations in the non-aromatic portion of the ring. Alternatively, different building blocks could be used to assemble the aliphatic chain itself before cyclization, introducing diversity at multiple points. This strategy would allow for the systematic exploration of how changes in the macrolactone's structure affect its function, accelerating the discovery of novel research tools.

Evaluation of Novel Analogs for Research Tool Development

Once a series of new analogs is synthesized, they must be evaluated to determine their biological activity and potential as research tools. This process involves screening the compounds in various assays and comparing their performance to the parent molecule and to each other, which helps to further refine structure-activity relationships. cjnmcpu.com

A number of novel curvularin derivatives have been isolated from natural sources or synthesized and subsequently evaluated for their biological effects. mdpi.comresearchgate.net These evaluations have identified compounds with potent anti-inflammatory and antibacterial activities. mdpi.comnih.gov For instance, studies on the inhibition of lipopolysaccharide (LPS)-induced NO and PGE2 production in RAW264.7 macrophages have provided detailed data on the anti-inflammatory potential of various analogs. cjnmcpu.commdpi.com The results consistently show that derivatives like 10,11-dehydrocurvularin, which contains an α,β-unsaturated ketone, have stronger inhibitory effects than curvularin or this compound. cjnmcpu.commdpi.com

The table below summarizes the inhibitory activity of several curvularin analogs on NO and PGE2 production, demonstrating the impact of specific structural modifications.

CompoundModificationNO Production IC₅₀ (µM) mdpi.comPGE₂ Production IC₅₀ (µM) mdpi.com
Curvularin Parent Compound18.118.7
(10E,15S)-10,11-Dehydrocurvularin Double bond at C10-C111.92.8
11-Methoxycurvularin Methoxy group at C114.86.4
11-Hydroxycurvularin Hydroxyl group at C114.44.9
5-O-Methylcurvularin Methylated phenol> 20> 20
5,7-di-O-Methylcurvularin Both phenols methylated> 20> 20

In addition to anti-inflammatory properties, certain analogs have been screened for antibacterial activity. The table below presents the minimum inhibitory concentration (MIC) of curvularin derivatives against strains of Helicobacter pylori.

CompoundH. pylori StrainMIC (µg/mL) tandfonline.comnih.gov
Compound 2 (a dehydrocurvularin (B13541) derivative) G278
Compound 3 (a curvularin derivative) G2716
Compound 3 (a curvularin derivative) BHKS15916

These evaluations are critical for identifying analogs with superior activity or selectivity, which can then be developed into valuable research tools to probe the specific biological pathways they modulate, such as the NF-κB signaling pathway involved in inflammation. mdpi.com

Metabolic Engineering and Biotechnological Production Strategies for 10 Dihydrocurvularin

Heterologous Expression of Biosynthetic Pathways in Model Organisms

A cornerstone of modern biotechnology is the ability to transfer genetic pathways from one organism to another, a process known as heterologous expression. This approach is particularly valuable for the production of fungal secondary metabolites like 10-dihydrocurvularin, as the native producers may be difficult to cultivate or genetically manipulate. The biosynthetic gene cluster for the closely related precursor, 10,11-dehydrocurvularin, has been identified in Aspergillus terreus and successfully expressed in the model yeast Saccharomyces cerevisiae. nih.gov

The biosynthesis of the 10,11-dehydrocurvularin backbone is accomplished through the collaborative action of two key enzymes: a highly reducing polyketide synthase (hrPKS), designated AtCURS1, and a non-reducing polyketide synthase (nrPKS), AtCURS2. nih.gov The heterologous co-expression of these two genes in S. cerevisiae resulted in the production of 10,11-dehydrocurvularin, which is then presumably reduced to this compound by endogenous yeast enzymes. This successful reconstitution of the pathway in a model organism provides a foundational platform for further optimization and large-scale production. nih.gov

GeneEnzyme TypeOrganism of OriginFunction in Biosynthesis
AtCURS1Highly Reducing Polyketide Synthase (hrPKS)Aspergillus terreusSynthesizes the tetraketide starter unit.
AtCURS2Non-Reducing Polyketide Synthase (nrPKS)Aspergillus terreusCompletes the polyketide chain and facilitates cyclization.

While the successful heterologous expression of the this compound pathway is a significant first step, the initial production levels are often modest. A key objective of metabolic engineering is to rationally modify the host strain to increase the product titer. A common strategy for improving the production of polyketides in S. cerevisiae is to increase the intracellular supply of the essential precursor molecule, malonyl-CoA. nih.gov This can be achieved by overexpressing key enzymes in the malonyl-CoA synthesis pathway, such as acetyl-CoA carboxylase.

Another critical aspect is to ensure the proper functioning of the heterologously expressed polyketide synthases. These large, multi-domain enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. Co-expressing a suitable PPTase, such as NpgA from Aspergillus nidulans, is often necessary for the efficient production of polyketides in yeast. nih.gov Furthermore, balancing the expression levels of the different enzymes in the pathway is crucial. For multi-enzyme pathways like that of this compound, ensuring an optimal ratio of AtCURS1 and AtCURS2 can prevent the accumulation of metabolic intermediates and channel the carbon flux efficiently towards the final product. acs.org

Fine-tuning the expression of the biosynthetic genes is paramount for maximizing product yield. The choice of promoters and terminators to drive the expression of AtCURS1 and AtCURS2 can significantly impact their transcription and translation levels. Utilizing strong, well-characterized promoters in S. cerevisiae, such as those from the glycolytic pathway (e.g., TEF1, GPD), can lead to high levels of enzyme production. nih.gov

Moreover, the intrinsic activity of the enzymes themselves can be a target for optimization. Protein engineering techniques, such as site-directed mutagenesis or directed evolution, can be employed to improve the catalytic efficiency, substrate specificity, or stability of the polyketide synthases. While not yet reported specifically for the this compound pathway, these approaches have been successfully applied to other polyketide synthases to enhance their performance in heterologous hosts.

Application of Synthetic Biology Principles

Synthetic biology provides a framework for the rational design and construction of novel biological systems. Its principles are increasingly being applied to the production of natural products, enabling more precise control over biosynthetic pathways.

A key concept in synthetic biology is the modularization of metabolic pathways. nih.gov This involves breaking down a complex pathway into distinct functional modules that can be independently optimized and then reassembled. For the this compound pathway, this could involve creating separate modules for precursor supply, polyketide chain assembly, and any subsequent tailoring reactions. This modular approach simplifies the process of troubleshooting and optimizing the pathway, as each module can be tested and refined in isolation before being combined. researchgate.net For instance, a module for enhanced malonyl-CoA production could be developed and validated independently before being introduced into the this compound-producing strain.

The precise control of gene expression is a central tenet of synthetic biology. Promoter and terminator engineering allows for the fine-tuning of transcription rates to balance metabolic flux and avoid the accumulation of toxic intermediates. A library of promoters with varying strengths can be used to modulate the expression levels of AtCURS1 and AtCURS2 to find the optimal ratio for this compound production. nih.gov Furthermore, inducible promoter systems can be employed to decouple the production phase from the cell growth phase. This is particularly advantageous if the product or pathway intermediates are toxic to the host cells, as the expression of the biosynthetic pathway can be initiated after a sufficient amount of biomass has been accumulated. nih.gov

Fermentation Process Optimization for Research Scale Production

The translation of a genetically engineered strain into a viable production platform requires the development of an optimized fermentation process. This involves the systematic investigation of various physical and chemical parameters to create an environment that maximizes product yield. For the research-scale production of fungal polyketides in S. cerevisiae, several key parameters are typically optimized. mdpi.com

The composition of the fermentation medium, including the carbon and nitrogen sources, as well as essential vitamins and trace elements, can have a profound impact on both cell growth and product formation. The environmental conditions within the fermenter, such as pH, temperature, and aeration, must also be carefully controlled. The optimal values for these parameters are often specific to the particular strain and product. For example, a typical fermentation of S. cerevisiae is conducted at a temperature of 30°C and a pH of around 5.0-5.5. mdpi.com The table below outlines key parameters that are commonly optimized in fermentation processes.

Fermentation ParameterTypical Range for S. cerevisiaeRationale for Optimization
Temperature25-35 °CAffects enzyme kinetics and cell viability.
pH4.5-6.0Influences nutrient uptake and enzyme activity.
Dissolved OxygenControlled via aeration and agitationEssential for aerobic respiration and can impact product formation.
Carbon Source (e.g., Glucose)20-100 g/LPrimary source of energy and building blocks.
Nitrogen Source (e.g., Yeast Extract, Peptone)5-20 g/LRequired for the synthesis of proteins and nucleic acids.

Advanced Analytical Methodologies in 10 Dihydrocurvularin Research

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Mass spectrometry (MS)-based metabolomics is a powerful tool for elucidating the biosynthetic pathway of 10-Dihydrocurvularin. nih.gov This approach allows for the comprehensive and quantitative analysis of a wide array of metabolites within a biological sample. nih.govnih.gov By combining separation techniques like liquid chromatography (LC) or gas chromatography (GC) with MS, researchers can separate and identify individual components of complex mixtures, providing insights into metabolic networks. nih.govmdpi.com

In the context of this compound, a polyketide, metabolomics studies can help identify the precursor molecules and intermediates involved in its formation. For instance, research on similar polyketides, such as the cytosporones, has demonstrated the power of this approach. The biosynthesis of cytosporone A, which shares a dihydroxyphenylacetic acid-type head moiety with 10,11-dehydrocurvularin, was elucidated by co-expressing the responsible polyketide synthase genes in a yeast chassis. nih.gov This allowed for the production and identification of the octaketide scaffold, confirming the "4+4" assembly fashion. nih.gov

Untargeted metabolomics, in particular, is instrumental in discovering novel metabolites and pathways. nih.gov This technique analyzes all detectable metabolites, creating a "fingerprint" of the organism's metabolic state under specific conditions. nih.gov By comparing the metabolic profiles of wild-type and mutant fungal strains (e.g., with key biosynthetic genes knocked out), scientists can pinpoint the specific steps in the this compound pathway. The high sensitivity and specificity of MS, especially with high-resolution instruments and tandem MS (MS/MS), enable the accurate identification and structural characterization of these pathway-specific metabolites. mdpi.com

Table 1: Key Mass Spectrometry Techniques in Metabolomics

TechniquePrincipleApplication in this compound Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their physicochemical properties before mass analysis.Ideal for analyzing the non-volatile and polar intermediates in the this compound biosynthetic pathway. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds after derivatization.Useful for identifying smaller, volatile precursor molecules like fatty acids or organic acids that may initiate the polyketide synthesis. mdpi.com
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, typically to fragment a selected ion and analyze its fragments.Provides structural information about the intermediates, helping to confirm their identity and place them within the biosynthetic sequence. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the precise structural elucidation of organic compounds like this compound. mdpi.commsu.edu It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), allowing for the complete mapping of a molecule's structure. wikipedia.org

For this compound, ¹H NMR spectroscopy reveals the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity. nih.gov ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. mdpi.com The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by neighboring atoms and functional groups. msu.edu

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structure of complex molecules like this compound. mdpi.com

Table 2: Common NMR Techniques for Structural Analysis of this compound

NMR ExperimentInformation Provided
¹H NMR Provides information on the different types of hydrogen atoms and their immediate electronic environment. nih.gov
¹³C NMR Reveals the number and types of carbon atoms in the molecule's backbone. mdpi.com
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically on adjacent carbons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded ¹H and ¹³C atoms. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different parts of the molecule. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space, even if they are not directly connected through bonds, providing stereochemical information. mdpi.com

Public databases like nmrshiftdb2 serve as valuable resources for comparing experimental NMR data with predicted spectra, aiding in the confirmation of proposed structures. uni-koeln.de

Chromatographic Techniques for Purity and Quantification in Research Studies

Chromatography is a fundamental separation technique used to assess the purity and quantify the concentration of this compound in research samples. khanacademy.orgmetwarebio.com The principle lies in the differential partitioning of components in a mixture between a stationary phase and a mobile phase. metwarebio.com

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile natural products like this compound. mdpi.com It offers high sensitivity, accuracy, and reproducibility for both qualitative and quantitative analysis. mdpi.com In a typical HPLC setup for this compound, a C18 column (a type of reversed-phase column) is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. researchgate.net

The purity of a this compound sample can be determined by injecting it into an HPLC system and observing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities. chromatographyonline.com For quantification, a calibration curve is constructed by running known concentrations of a pure this compound standard. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve. cabidigitallibrary.orgseq.es

Table 3: Common Chromatographic Methods for this compound Analysis

TechniqueStationary PhaseMobile PhasePrinciple of SeparationApplication
High-Performance Liquid Chromatography (HPLC) Typically silica-based particles with bonded nonpolar (e.g., C18) or polar functional groups. mdpi.comA liquid solvent or mixture of solvents. mdpi.comPartitioning of the analyte between the stationary and mobile phases based on polarity. metwarebio.comPurity assessment and quantification of this compound in extracts and purified samples. mdpi.comnih.gov
Thin-Layer Chromatography (TLC) A thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier. khanacademy.orgA shallow pool of a solvent mixture that moves up the plate via capillary action. khanacademy.orgAdsorption of analytes to the stationary phase. metwarebio.comRapid, qualitative analysis of reaction progress, fraction screening, and preliminary purity checks.
Size-Exclusion Chromatography (SEC) Porous particles that separate molecules based on their size in solution. tricliniclabs.comA liquid solvent. tricliniclabs.comDifferential entry of molecules into the pores based on their hydrodynamic volume. tricliniclabs.comSeparation of this compound from larger or smaller impurities, especially during purification.

Biophysical Characterization Techniques for Ligand-Target Interactions

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Biophysical techniques provide quantitative data on these interactions, such as binding affinity, stoichiometry, and thermodynamics. readcrystalbio.comproteros.com These methods are essential for validating direct binding and characterizing the interaction between a ligand (this compound) and its target protein. nih.gov

Several techniques can be employed to study these interactions, each with its own strengths. nih.gov

Table 4: Biophysical Techniques for Studying Ligand-Target Interactions

TechniquePrincipleParameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event. nih.govBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. readcrystalbio.com
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized target. readcrystalbio.comBinding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff). proteros.com
Bio-Layer Interferometry (BLI) Measures the interference pattern of white light reflected from two surfaces: one with the immobilized target and an internal reference. Binding of the ligand causes a wavelength shift. readcrystalbio.comBinding affinity (Kd), association rate constant (kon), and dissociation rate constant (koff). readcrystalbio.com
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Monitors the thermal denaturation of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm). readcrystalbio.comnih.govChange in melting temperature (ΔTm), indicating ligand binding and stabilization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the NMR spectrum of the target protein upon addition of the ligand.Can identify the binding site on the protein and provide information on conformational changes upon binding. nih.gov

These techniques are often used orthogonally to verify hits from initial screens and to provide a detailed picture of the molecular recognition event between this compound and its cellular partner(s). proteros.com For example, an initial hit from a thermal shift assay could be validated and quantified using SPR or ITC to obtain precise affinity and kinetic data. nih.gov

Future Research Directions and Academic Significance

Unexplored Biosynthetic Avenues and Enzymatic Mechanisms

The biosynthesis of curvularin-type macrolactones is a complex process involving the collaboration of multiple enzymes. nih.govresearchgate.net The core scaffold of 10,11-dehydrocurvularin, a direct precursor to 10-Dihydrocurvularin, is assembled by a pair of iterative polyketide synthases (PKSs), specifically a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). nih.govresearchgate.net This "4+4" assembly strategy, where the hrPKS creates a tetraketide starter unit that is further extended by the nrPKS, has been established. nih.gov

However, the precise enzymatic mechanisms governing each step remain a subject of ongoing research. Fungal hrPKSs are known for their enigmatic nature, with their programming rules and the interplay with associated tailoring enzymes still being unraveled. nih.govacs.org Future research should focus on elucidating the specific functions and structures of the individual domains within these PKS megasynthases. nih.govacs.orgnih.gov Key areas for investigation include:

Tailoring Enzymes: While the core PKSs are identified, the full suite of tailoring enzymes responsible for post-PKS modifications, such as specific hydroxylations, reductions, and cyclizations, is not fully characterized. Identifying and characterizing these enzymes, like reductases and flavin-dependent monooxygenases, is crucial. nih.govnih.gov

Enzymatic Control of Stereochemistry: The precise stereochemical outcomes of the reduction reactions catalyzed by ketoreductase (KR) domains are critical for the final structure and bioactivity. nih.gov Understanding how these domains are programmed to produce specific stereoisomers is a significant challenge.

Chain-Length Control: The mechanism by which the partnering thiohydrolase controls the polyketide chain length produced by the PKS is an important area of study that could have broader implications for understanding other PKS systems. nih.govacs.org

Regulation of the Biosynthetic Gene Cluster: The genes responsible for producing these metabolites are typically found together in biosynthetic gene clusters (BGCs). nih.govresearchgate.net Investigating the regulatory networks that control the expression of the this compound BGC will provide insights into how and why the fungus produces this compound. frontiersin.org

Identification of Novel Biological Targets

While some biological activities of curvularin-type compounds are known, a comprehensive understanding of their molecular targets is lacking. researchgate.netresearchgate.net Identifying the specific proteins or cellular pathways that this compound interacts with is essential for understanding its mechanism of action and exploring its therapeutic potential.

Future research can employ a variety of modern techniques for target identification: researchgate.net

In Silico Approaches: Computational methods such as molecular docking, virtual screening, and pharmacophore modeling can predict potential interactions between this compound and known protein structures. f1000research.comnih.gov These analyses can generate hypotheses and prioritize targets for experimental validation.

Affinity-Based Methods: Chemical proteomics techniques, which utilize modified versions of the natural product as probes, can be used to isolate and identify binding partners from complex biological samples. researchgate.netmdpi.com

Genetic and Phenotypic Screening: High-throughput screening of mutant libraries or phenotypic screening can reveal genes and pathways that are affected by the compound, thereby pointing to potential targets. researchgate.net

A study on related compounds, dihydrocurvularin and curvularin (B155139), evaluated their cytotoxicity and antimycobacterial activity, indicating potential for further investigation into these areas. researchgate.net By identifying novel targets, researchers can uncover new therapeutic applications for this compound and its derivatives.

Development of this compound as a Probe for Cellular Processes

The unique structure of this compound can be leveraged to develop chemical probes for studying cellular biology. By attaching reporter molecules, such as fluorescent tags or biotin, to the this compound scaffold, researchers can create tools to visualize and track its interactions within living cells.

This approach requires:

Synthetic Modification: Developing synthetic strategies to modify the this compound molecule without abolishing its biological activity.

"Click Chemistry": Utilizing highly specific and efficient chemical reactions, like "click chemistry," to attach probes to the molecule. nih.gov

Live-Cell Imaging: Using advanced microscopy techniques to observe the localization and dynamics of the labeled compound in real-time.

Such probes could be invaluable for confirming target engagement, elucidating mechanisms of action, and understanding the compound's journey through different cellular compartments.

Interdisciplinary Research Integrating Omics Technologies

A holistic understanding of this compound can be achieved by integrating various "omics" technologies. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's biosynthesis and its effects on the producing organism and its targets. euromarinenetwork.eunih.gov

Key applications of omics in this context include:

Genomics and Genome Mining: Advances in DNA sequencing and bioinformatics have revolutionized the discovery of BGCs. researchgate.netfrontiersin.org Mining fungal genomes can identify new curvularin-like BGCs and reveal the evolutionary relationships between them. researchgate.netbiorxiv.org

Transcriptomics (RNA-Seq): Analyzing the complete set of RNA transcripts under different conditions can reveal how the expression of the this compound BGC is regulated and identify other genes and pathways that are co-regulated. mdpi.com This can provide clues about the compound's ecological role.

Proteomics: This technology can identify all the proteins present in a cell or organism. nih.govnih.gov When used in target identification, proteomics can reveal which proteins interact with this compound. mdpi.com Quantitative proteomics methods like SILAC can be particularly powerful for this purpose. mdpi.com

Integrating these large datasets requires sophisticated bioinformatics tools and interdisciplinary collaboration but offers the potential to uncover novel biological insights. euromarinenetwork.eunih.gov

Contribution to Fundamental Understanding of Natural Product Biosynthesis and Functionality

The study of this compound and its biosynthetic pathway contributes significantly to the broader field of natural product research. engineering.org.cn Natural products are a rich source of chemical diversity and have been the basis for many therapeutic agents. nih.govmdpi.com

Research on this compound provides valuable insights into:

Enzymatic Complexity: It serves as a model system for understanding the function of complex, multifunctional enzymes like iterative PKSs. nih.gov The collaboration between different types of PKSs to produce a single molecule is a fascinating example of enzymatic logic. nih.gov

Evolution of Biosynthetic Pathways: By comparing the BGCs for different curvularin-type compounds from various fungal species, researchers can trace the evolutionary history of these pathways and understand how nature generates chemical diversity. frontiersin.orgnih.gov

Chemical Ecology: Understanding why fungi produce these compounds can shed light on their ecological roles, such as their involvement in plant-pathogen interactions or as defense mechanisms. uokerbala.edu.iq

Ultimately, a deeper understanding of how nature builds complex and bioactive molecules like this compound can inspire the development of new synthetic methodologies and the engineering of novel pathways to produce valuable compounds. engineering.org.cnnih.gov

Q & A

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines for carcinogenic/mutagenic compounds: use fume hoods, PPE (gloves, lab coats), and waste disposal via certified hazardous waste services. Institutional biosafety committees (IBCs) must approve protocols involving live pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.